molecular formula C14H20O5S B12595850 Acetic acid;4-(benzenesulfonyl)-2-methylpent-1-en-3-ol CAS No. 646064-04-2

Acetic acid;4-(benzenesulfonyl)-2-methylpent-1-en-3-ol

Cat. No.: B12595850
CAS No.: 646064-04-2
M. Wt: 300.37 g/mol
InChI Key: PZRRGLXXQPVLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;4-(benzenesulfonyl)-2-methylpent-1-en-3-ol is a hybrid molecule combining a benzenesulfonyl group, a substituted pentenol chain, and an acetic acid moiety. The structure features:

  • Benzenesulfonyl group: A sulfonyl (-SO₂-) attached to a benzene ring, known for its electron-withdrawing properties and role in enhancing chemical stability .
  • Acetic acid moiety: Provides acidity (pKa ~2.5–3.5) and solubility in polar solvents.

Properties

CAS No.

646064-04-2

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

acetic acid;4-(benzenesulfonyl)-2-methylpent-1-en-3-ol

InChI

InChI=1S/C12H16O3S.C2H4O2/c1-9(2)12(13)10(3)16(14,15)11-7-5-4-6-8-11;1-2(3)4/h4-8,10,12-13H,1H2,2-3H3;1H3,(H,3,4)

InChI Key

PZRRGLXXQPVLAS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=C)C)O)S(=O)(=O)C1=CC=CC=C1.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Benzenesulfonyl-Containing Derivatives

Compounds with benzenesulfonyl groups vary in substituents and attached functional groups, influencing their reactivity and physical properties.

Compound Name Substituents/Backbone Key Properties/Applications Reference
Acetic acid;4-(benzenesulfonyl)-2-methylpent-1-en-3-ol Benzenesulfonyl, pentenol, acetic acid Hypothesized high polarity, moderate solubility
4-(Trifluoromethyl)benzenesulfonyl chloride Trifluoromethyl group Enhanced thermal stability, used in fluoropolymer synthesis
(Benzenesulfonyl-furan-2-ylmethyl-amino)-acetic acid Furan ring, amino linkage Bioactive potential (e.g., enzyme inhibition)
3-butyl-1-[4-(hydroxymethyl)benzenesulfonyl]urea Hydroxymethyl, urea linkage Antidiabetic applications (sulfonylurea analogs)

Key Findings :

  • Electron-withdrawing substituents (e.g., -CF₃ in ) increase thermal stability but reduce nucleophilicity .
  • Heterocyclic attachments (e.g., furan in ) enhance bioactivity due to π-π interactions with biological targets .

Pentenol and Acetic Acid Derivatives

The pentenol backbone and acetic acid group are critical for solubility and stereochemical interactions.

Compound Name Backbone Structure Notable Features Reference
4-(4-(Trifluoromethyl)phenyl)pent-3-en-2-yl benzoic acid Pent-3-enyl, benzoic acid Oil form; used in catalytic studies
(2Z)-2-methyl-5-(bicycloheptyl)pent-2-en-1-ol Pent-2-enol, bicyclic substituent Terpene-like volatility, fragrance applications
2-[(5Z)-5-(pyrazolylmethylidene)-4-oxo-thiazolidin-3-yl]acetic acid Thiazolidinone-acetic acid conjugate Anticancer and anti-inflammatory activity

Key Findings :

  • Double bond position : Pent-1-en-3-ol (target) vs. pent-3-en-2-yl () affects conformational flexibility and hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.